![molecular formula C16H21ClN2O2 B2626237 N-[2-[1-(2-Chlorophenyl)ethyl-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361728-40-5](/img/structure/B2626237.png)
N-[2-[1-(2-Chlorophenyl)ethyl-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[1-(2-Chlorophenyl)ethyl-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide, commonly known as CEM, is a synthetic compound that belongs to the family of enkephalinase inhibitors. It has been extensively studied for its potential applications in the field of neuroscience and pain management.
Mécanisme D'action
CEM works by inhibiting the breakdown of enkephalins, which are endogenous opioids that play a role in pain management and mood regulation. By inhibiting the breakdown of enkephalins, CEM increases their concentration in the brain, leading to increased analgesia and improved mood.
Biochemical and Physiological Effects
CEM has been shown to have analgesic effects in animal models of pain. Additionally, it has been shown to increase the concentration of enkephalins in the brain, leading to improved mood. CEM has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CEM in lab experiments is its specificity for enkephalinase inhibition. Additionally, CEM has been shown to have a low toxicity profile in animal studies. However, one limitation is the difficulty in synthesizing pure CEM, which can lead to variability in experimental results.
Orientations Futures
There are several future directions for research on CEM. One area of interest is its potential use in treating addiction and depression. Additionally, further studies are needed to determine the optimal dosage and administration of CEM for pain management. Finally, research is needed to identify any potential side effects or long-term effects of CEM use.
Conclusion
In conclusion, CEM is a synthetic compound that has been extensively studied for its potential applications in pain management and neuroscience research. It works by inhibiting the breakdown of enkephalins, leading to increased analgesia and improved mood. While there are advantages to using CEM in lab experiments, there are also limitations due to the difficulty in synthesizing pure CEM. Future research is needed to determine the optimal dosage and administration of CEM and to identify any potential side effects or long-term effects of its use.
Méthodes De Synthèse
The synthesis of CEM involves the reaction of N-ethylprop-2-enamide with 1-(2-chlorophenyl)ethylamine and methylamine. The resulting product is then purified using chromatography techniques. The purity of the final product is critical for its use in scientific research.
Applications De Recherche Scientifique
CEM has been studied extensively for its potential applications in pain management and neuroscience research. It has been shown to have analgesic effects in animal models of pain. Additionally, CEM has been studied for its potential use in treating addiction and depression.
Propriétés
IUPAC Name |
N-[2-[1-(2-chlorophenyl)ethyl-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-5-15(20)19(6-2)11-16(21)18(4)12(3)13-9-7-8-10-14(13)17/h5,7-10,12H,1,6,11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHCZKLNDOYHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N(C)C(C)C1=CC=CC=C1Cl)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[1-(2-chlorophenyl)ethyl](methyl)carbamoyl}methyl)-N-ethylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

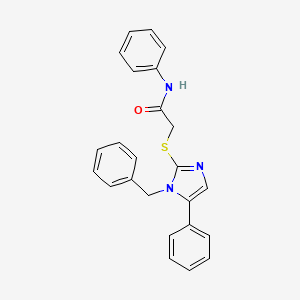
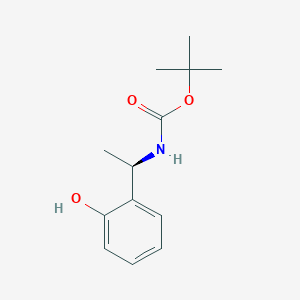

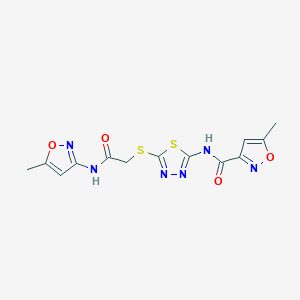
![(3,5-Dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2626162.png)




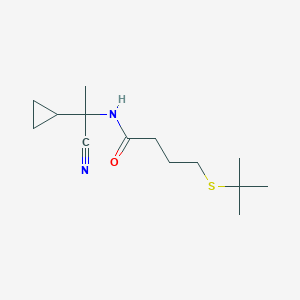
![ethyl 2-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetate](/img/structure/B2626174.png)
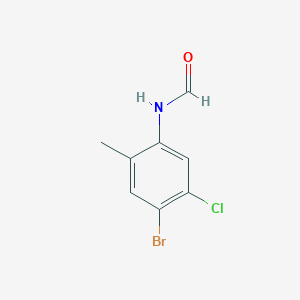
![(4-Butoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2626176.png)
